molecular formula C20H27ClN2 B1682770 Tetrindole CAS No. 135991-95-6

Tetrindole

Cat. No.: B1682770
CAS No.: 135991-95-6
M. Wt: 330.9 g/mol
InChI Key: NDSGWNVNYIVEKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrindole primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain.

Mode of Action

This compound functions by reversibly inhibiting MAO-A The inhibition of MAO-A leads to an increase in the levels of monoamines, as their breakdown is reduced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO-A, this compound increases the concentration of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission, which can have various downstream effects depending on the specific neurotransmitter involved.

Pharmacokinetics

As a small molecule drug , it is likely to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver , and excreted via the kidneys.

Result of Action

The increased availability of monoamine neurotransmitters due to the action of this compound can lead to a variety of molecular and cellular effects. For instance, increased serotonin levels can enhance mood and alleviate symptoms of depression . Similarly, increased levels of norepinephrine and dopamine can improve attention and cognitive function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar drugs suggests that factors such as diet, lifestyle, and exposure to environmental pollutants can impact the effectiveness of MAO inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrindole involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route and reaction conditions are not widely documented in public literature, but it generally involves the formation of the pyrazino[3,2,1-j,k]carbazole core structure.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. typical industrial synthesis of such compounds would involve optimization of reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetrindole undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups within this compound.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tetrindole has several scientific research applications, including:

Comparison with Similar Compounds

  • Pirlindole (Pyrazidol)
  • Metralindole

These compounds share structural similarities and functional properties with tetrindole but may vary in their clinical applications and side effect profiles.

Properties

IUPAC Name

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGWNVNYIVEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929204
Record name Tetrindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135991-95-6
Record name Tetrindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135991-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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